4-Methyl-isatoic anhydride

Descripción general

Descripción

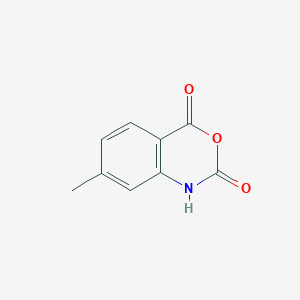

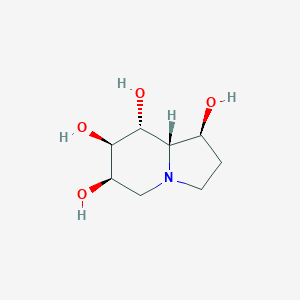

4-Methyl-isatoic anhydride, also known as N-Methylisatoic anhydride, is a technical compound with the empirical formula C9H7NO3 . It is a derivative of isatoic anhydride, which is an organic compound derived from anthranilic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a heterocyclic ring . The molecular formula is C9H7NO3, and the average molecular weight is 177.157 Da .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.16 . The vapor density is 6.1 (vs air) . More specific physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- 4-Methyl-isatoic anhydride is involved in reactions with various compounds to produce heterocyclic structures. For instance, it reacts with ethyl ß-aminocrotonate or acetylacetoneimine to form 2-methyl-4-quinazolone, a process rationalized by the loss of ethyl acetate or acetone through a retro-Claisen or retro-Aldol type elimination (Mayer & Kappe, 1977).

Catalysis and Synthesis

- A palladium-catalyzed cyclization reaction has been developed for the efficient synthesis of isatoic anhydrides from o-iodoanilines, CO2, and CO. This process is significant for creating valuable synthetic intermediates and RNA structure probing reagents, offering a safer and more efficient alternative to traditional methods involving highly toxic phosgene or stoichiometric oxidants (Zhang et al., 2017).

Nucleic Acid Separation

- Isatoic anhydride derivatives, including those with biotin and a disulfide linker, have been designed for nucleic acid separation. These derivatives allow for selective RNA acylation, capture of biotinylated RNA adducts, and disulfide chemical cleavage, leading to the isolation of highly enriched RNA samples (Ursuegui et al., 2015).

Medicinal and Pharmacological Applications

- Isatoic anhydrides react with nitrogen nucleophiles and electrophiles to produce quinazoline and quinazolinone derivatives. These compounds are utilized as medicinal and pharmacological substances (Abbas et al., 2016).

Heterocyclic Chemistry

- The condensation of isatoic anhydride with heterocyclic compounds like hetarylguanidines leads to the formation of various heterocyclic frameworks, illustrating its versatility in heterocyclic chemistry (Shikhaliev et al., 2003).

Mecanismo De Acción

Target of Action

4-Methyl-isatoic anhydride, also known as N-Methylisatoic anhydride , is a derivative of isatoic anhydride Isatoic anhydride and its derivatives are known to be useful building blocks for the synthesis of various nitrogen-containing heterocyclic structures .

Mode of Action

Anhydrides, in general, are known to undergo nucleophilic attack by water molecules, deprotonation, leaving group removal, and protonation of the carboxylate . This reaction mechanism is likely to be applicable to this compound as well.

Biochemical Pathways

Isatoic anhydride and its derivatives are known to be involved in the synthesis of various nitrogen-containing heterocyclic structures . These structures are often key components of many biochemical pathways.

Result of Action

The compound’s potential role in the synthesis of various nitrogen-containing heterocyclic structures suggests that it may have significant effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

4-Methyl-isatoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can undergo hydrolysis to produce anthranilic acid and carbon dioxide . Additionally, it can react with alcohols to form esters and with amines to form amides . These interactions are crucial for its application in organic synthesis and drug development.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its derivatives have been studied for their potential antibacterial, antifungal, and anticancer activities . These effects are mediated through its interactions with cellular proteins and enzymes, which can alter cellular functions and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can act as a nucleophile, participating in nucleophilic substitution reactions. For instance, it can react with active methylene compounds and carbanions to form hydroxy quinolinone derivatives . Additionally, it can undergo deprotonation followed by alkylation to produce N-substituted derivatives . These reactions are essential for its role in organic synthesis and drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. For instance, it is known to be stable at room temperature but can degrade under certain conditions . Long-term studies have shown that its effects on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that at lower doses, it can have beneficial effects, such as antibacterial or anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including skin and eye irritation . These dosage-dependent effects are crucial for determining its safety and efficacy in pharmaceutical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors to influence metabolic flux and metabolite levels. For example, it can undergo hydrolysis to produce anthranilic acid, which is a key intermediate in the biosynthesis of tryptophan . Additionally, its derivatives can participate in the synthesis of quinazolinone-based pharmaceutical drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with transporters and binding proteins to facilitate its movement across cellular membranes. For instance, it can be transported into cells via specific transporters and accumulate in certain cellular compartments . These interactions are important for its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus or mitochondria, where it can interact with specific biomolecules and exert its effects . These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

7-methyl-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOHSJGKIFDLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497703 | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63480-11-5 | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63480-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)

![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)

![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)